molecular formula C11H10BrNO2 B13341902 5'-Bromospiro[cyclopropane-1,2'-indoline]-3'-carboxylic acid

5'-Bromospiro[cyclopropane-1,2'-indoline]-3'-carboxylic acid

Katalognummer: B13341902
Molekulargewicht: 268.11 g/mol
InChI-Schlüssel: YSRWITQRCIHIQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5’-Bromospiro[cyclopropane-1,2’-indoline]-3’-carboxylic acid is a complex organic compound characterized by a unique spirocyclic structure. This compound features a bromine atom attached to a spirocyclic indoline framework, which is further connected to a cyclopropane ring and a carboxylic acid group. The presence of these functional groups and the spirocyclic structure imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Bromospiro[cyclopropane-1,2’-indoline]-3’-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of an indoline derivative followed by cyclopropanation and subsequent carboxylation. The reaction conditions often require the use of strong bases, such as n-butyllithium, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 5’-Bromospiro[cyclopropane-1,2’-indoline]-3’-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed .

Wissenschaftliche Forschungsanwendungen

5’-Bromospiro[cyclopropane-1,2’-indoline]-3’-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5’-Bromospiro[cyclopropane-1,2’-indoline]-3’-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to various effects, such as the inhibition of cell proliferation in cancer research .

Vergleich Mit ähnlichen Verbindungen

  • 5’-Bromospiro[cyclopropane-1,3’-indoline]
  • 5’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one
  • 5’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one

Comparison: Compared to these similar compounds, 5’-Bromospiro[cyclopropane-1,2’-indoline]-3’-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts additional reactivity and potential for further functionalization. This makes it particularly valuable in synthetic chemistry and drug development .

Eigenschaften

Molekularformel

C11H10BrNO2

Molekulargewicht

268.11 g/mol

IUPAC-Name

5-bromospiro[1,3-dihydroindole-2,1'-cyclopropane]-3-carboxylic acid

InChI

InChI=1S/C11H10BrNO2/c12-6-1-2-8-7(5-6)9(10(14)15)11(13-8)3-4-11/h1-2,5,9,13H,3-4H2,(H,14,15)

InChI-Schlüssel

YSRWITQRCIHIQM-UHFFFAOYSA-N

Kanonische SMILES

C1CC12C(C3=C(N2)C=CC(=C3)Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.